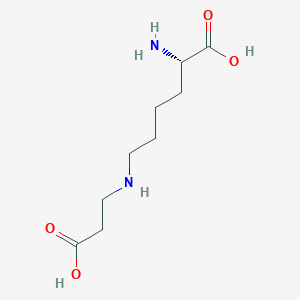

N(6)-(2-carboxyethyl)-L-lysine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-(2-carboxyethylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c10-7(9(14)15)3-1-2-5-11-6-4-8(12)13/h7,11H,1-6,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBWCBIQZFYDOE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCC(=O)O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCCC(=O)O)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311147 | |

| Record name | Nε-(Carboxyethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18120-67-7 | |

| Record name | Nε-(Carboxyethyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18120-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nε-(Carboxyethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Biochemical Pathways of N 6 2 Carboxyethyl L Lysine

Non-Enzymatic Glycation Mechanisms

The primary route for the formation of N(6)-(2-carboxyethyl)-L-lysine is through non-enzymatic glycation, a series of chemical reactions between reducing sugars or reactive dicarbonyl compounds and the amino groups of proteins, lipids, or nucleic acids.

Maillard Reaction Pathways Leading to this compound Formation

The Maillard reaction, a form of non-enzymatic browning, is a fundamental pathway for the formation of a diverse range of advanced glycation end-products (AGEs), including CEL. nih.govresearchgate.netnih.gov This complex cascade of reactions is initiated by the condensation of a carbonyl group from a reducing sugar, such as glucose, with a free amino group, typically the ε-amino group of a lysine (B10760008) residue within a protein. researchgate.netnih.gov

The initial step involves a nucleophilic attack by the lysine's amino group on the sugar's carbonyl carbon, forming an unstable Schiff base. This Schiff base subsequently undergoes a spontaneous intramolecular rearrangement, known as the Amadori rearrangement, to form a more stable ketoamine derivative called the Amadori product. nih.govcellbiolabs.comwikipedia.org When glucose is the sugar, this product is known as fructoselysine. researchgate.net

The Amadori product is a critical intermediate in the Maillard reaction. nih.govcellbiolabs.com Through a series of further reactions, including enolization, dehydration, and fragmentation, the Amadori product can degrade to form highly reactive α-dicarbonyl compounds. fightaging.org Subsequent oxidative cleavage of the Amadori product is one of the pathways that can lead to the formation of CEL's close homolog, N(6)-carboxymethyl-lysine (CML). researchgate.net The formation pathway for CEL is similar, involving these reactive intermediates derived from the later stages of the Maillard reaction. fightaging.org

Role of α-Dicarbonyl Compounds (e.g., Methylglyoxal (B44143), Glyoxal) as Precursors

Highly reactive α-dicarbonyl compounds, also known as oxoaldehydes, are key precursors in the formation of CEL. nih.govmdpi.com The most significant of these for CEL formation is methylglyoxal (MGO). nih.govresearchgate.netresearchgate.net Glyoxal (B1671930) (GO) is the corresponding precursor for the formation of CML. nih.govnih.gov

Methylglyoxal is a potent glycating agent generated endogenously through several metabolic pathways, including glycolysis. wikipedia.org It reacts readily with the ε-amino group of lysine residues. The reaction mechanism involves a nucleophilic addition of the lysine's amino group to one of the carbonyl groups of MGO, forming an initial adduct which then rearranges to form a Schiff base. nih.govnih.gov This intermediate is unstable and undergoes further reactions, ultimately leading to the stable CEL adduct. nih.gov The reaction between free L-lysine and MGO has been demonstrated to form CEL in laboratory models, with the rate of formation being influenced by factors such as temperature. nih.govmdpi.com Studies have shown that the reactivity of MGO towards lysine is higher than that of GO, leading to the formation of colored polymeric species. nih.govmdpi.com

The formation of CEL from MGO is a critical pathway, as MGO is a major source of intracellular AGEs. wikipedia.org This reaction represents a direct link between carbohydrate metabolism and the non-enzymatic modification of proteins.

| Precursor Compound | Resulting Lysine Adduct |

| Methylglyoxal (MGO) | This compound (CEL) nih.govresearchgate.net |

| Glyoxal (GO) | N(6)-carboxymethyl-lysine (CML) nih.govnih.gov |

Oxidative Stress and Lipid Peroxidation Contributions to this compound Generation

In addition to glycation pathways, conditions of oxidative stress and the resulting lipid peroxidation significantly contribute to the generation of CEL. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.

ROS can initiate the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, a process known as lipid peroxidation. wikipedia.orgfightaging.org This chain reaction leads to the oxidative degradation of lipids, producing a variety of reactive byproducts, including lipid hydroperoxides. nih.govresearchgate.net These hydroperoxides are unstable and can decompose to form highly reactive aldehydes and dicarbonyl compounds, such as malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), glyoxal, and, importantly, methylglyoxal. nih.govnih.gov

The α-dicarbonyls generated from lipid peroxidation can subsequently react with lysine residues in proteins to form CEL, linking lipid damage directly to protein modification. nih.gov Research has demonstrated a correlation between markers of lipid oxidation and the levels of CEL in food products, suggesting that lipid oxidation can facilitate CEL formation. researchgate.netnih.gov For instance, an exponential correlation was found between thiobarbituric acid reactive substances (TBARS), a measure of lipid peroxidation, and CEL content in certain types of sausages during storage. researchgate.net This indicates that as lipid oxidation increases, so does the formation of CEL. Furthermore, studies on caloric restriction in rats have shown a decrease in both CEL and N(epsilon)-(malondialdehyde)lysine (MDA-lys), another product of lipid peroxidation, in heart mitochondrial proteins, reinforcing the connection between these pathways. nih.gov

Interplay with Lysine Metabolism and Post-Translational Modifications

The formation of CEL represents a non-enzymatic, and often detrimental, modification of lysine residues. This modification exists in contrast to the highly regulated enzymatic pathways of lysine metabolism and other functional post-translational modifications.

General Lysine Degradation Pathways and their Relevance

In mammals, the essential amino acid lysine is primarily catabolized through two main pathways: the saccharopine pathway and the pipecolate pathway. mdpi.comresearchgate.net

The saccharopine pathway is the predominant route for lysine degradation, particularly in the liver and kidneys. nih.govresearchgate.net This mitochondrial pathway begins with the condensation of lysine and α-ketoglutarate to form saccharopine, a reaction catalyzed by the enzyme lysine-ketoglutarate reductase. wikipedia.orgnih.gov Saccharopine is then hydrolyzed by saccharopine dehydrogenase to yield glutamate (B1630785) and α-aminoadipate-semialdehyde. nih.govnih.gov This semialdehyde is further oxidized and eventually converted to acetyl-CoA, which can enter the citric acid cycle for energy production. wikipedia.orgfightaging.org

The pipecolate pathway is more active in the brain. researchgate.net In this pathway, lysine is converted into pipecolic acid, which is then further metabolized. researchgate.net The enzymes for this pathway are located in the mitochondria, cytosol, and peroxisomes. mdpi.com Both pathways ultimately converge into a common degradative route. researchgate.net

These catabolic pathways are responsible for maintaining lysine homeostasis. The formation of CEL on lysine residues effectively removes them from the pool of available amino acids for these degradation pathways, potentially impacting cellular metabolism if the modification is extensive.

Distinctions from Other Lysine Modifications (e.g., Acetylation, Carboxymethylation)

CEL is one of many possible modifications that can occur on the ε-amino group of a lysine residue. It is crucial to distinguish it from other significant modifications, such as N(6)-carboxymethyl-lysine (CML) and lysine acetylation, as they differ in their formation, structure, and biological implications.

This compound (CEL) vs. N(6)-carboxymethyl-lysine (CML): CEL and CML are structurally similar and are often referred to as homologs. nih.govnih.gov The key chemical difference is that CEL possesses an additional methyl group compared to CML. This structural variance stems from their primary dicarbonyl precursors. CEL is predominantly formed from the reaction of methylglyoxal with lysine, whereas CML is formed from glyoxal. researchgate.netmdpi.com Although both are non-enzymatically formed AGEs and are considered markers of glycoxidation and lipoxidation, their relative abundance can vary depending on the specific metabolic conditions and the types of precursors available. nih.govnih.gov

Carboxyethylation vs. Acetylation: The distinction between carboxyethylation (the formation of CEL) and acetylation is more profound.

Formation: Lysine acetylation is a reversible, enzyme-mediated post-translational modification. It is catalyzed by lysine acetyltransferases (KATs) and reversed by lysine deacetylases (KDACs). nih.gov In contrast, the formation of CEL is a non-enzymatic and generally irreversible chemical reaction resulting from glycation. mdpi.com

Chemical Change and Charge: Acetylation involves the addition of an acetyl group (-COCH₃) to the ε-amino group of lysine. This modification neutralizes the positive charge of the lysine side chain. nih.gov Carboxyethylation adds a carboxyethyl group (-CH(CH₃)COOH), which introduces a negative charge at physiological pH.

Biological Function: Acetylation is a critical regulatory mechanism in numerous cellular processes, including gene expression (via histone modification), enzyme activity, and protein stability. nih.govnih.gov It is a controlled and functional modification. CEL, on the other hand, is generally considered a product of cumulative molecular damage and is associated with pathological conditions rather than controlled cellular signaling. fightaging.org

| Modification | Chemical Group Added | Charge Change | Formation Mechanism | Biological Role |

| Carboxyethylation (CEL) | -CH(CH₃)COOH | Adds Negative Charge | Non-enzymatic (Glycation) | Marker of molecular damage fightaging.org |

| Carboxymethylation (CML) | -CH₂COOH | Adds Negative Charge | Non-enzymatic (Glycation) | Marker of molecular damage nih.govnih.gov |

| Acetylation | -COCH₃ | Neutralizes Positive Charge | Enzymatic (KATs/KDACs) | Cellular regulation (e.g., gene expression) nih.gov |

Molecular and Cellular Mechanisms Involving N 6 2 Carboxyethyl L Lysine

Protein Modification and Cross-Linking Dynamics

N(6)-(2-carboxyethyl)-L-lysine (CEL) is an advanced glycation end-product (AGE) that forms from the chemical modification of proteins by methylglyoxal (B44143). nih.govcaymanchem.comnih.gov This non-enzymatic reaction involves the nucleophilic addition of a lysine (B10760008) residue's amino group to methylglyoxal. mdpi.com The accumulation of CEL is observed in long-lived tissue proteins, such as human lens proteins, where its concentration increases with age. nih.govnih.gov

The formation of CEL adducts on proteins can significantly alter their three-dimensional structure and, consequently, their function. The modification of lysine residues introduces a carboxyethyl group, which can disrupt the native folding and conformational dynamics of a protein.

These structural modifications can impair the protein's biological function. For example, the glycation of α-synuclein by methylglyoxal is known to enhance its neurotoxicity by reducing its ability to bind to membranes. nih.gov

Table 1: Effect of CEL Modification on α-Synuclein Secondary Structure

| Structural Element | Native α-Synuclein | α-Synuclein-CEL | Finding |

| Disordered Content | High | Slightly Increased | CEL formation subtly enhances the disordered percentage of the protein. nih.gov |

| Conformation | Dynamic, with transient N-/C-terminal contacts | More extended N-terminal domain | CEL modification leads to a loss of long-range contacts, resulting in a more open structure. nih.gov |

| Aggregation Propensity | Prone to aggregation | Inhibited | The presence of CEL on monomeric α-synuclein inhibits its aggregation into amyloid fibrils. nih.gov |

CEL is, by definition, an adduct formed on the lysine residues of proteins. nih.gov This modification has been identified in a variety of proteins, including RNase, collagen, and human lens crystallins. nih.govnih.gov The formation of these adducts is a key step in the Maillard reaction, which can ultimately lead to the cross-linking of proteins. mdpi.comscilit.com

While CEL itself is a stable adduct, the broader process of glycation can facilitate the formation of both intra-molecular (within the same protein) and inter-molecular (between different proteins) cross-links. nih.gov The covalent bonds formed during glycation can promote protein aggregation. researchgate.netnih.gov For instance, the covalent binding of glucose to myofibrillar proteins has been shown to promote aggregation, partly through the formation of disulfide bonds. researchgate.net The accumulation of such cross-linked proteins is implicated in the aging of tissues and the pathology of various diseases. nih.gov

Receptor for Advanced Glycation End-Products (RAGE) Axis in this compound Signaling

The biological effects of CEL are often mediated through its interaction with the Receptor for Advanced Glycation End-Products (RAGE), a multi-ligand cell surface receptor of the immunoglobulin superfamily. ahajournals.orgresearchgate.net The CEL-RAGE axis is a critical signaling pathway involved in inflammatory and cellular stress responses. nih.govbohrium.com

RAGE possesses the ability to bind to a diverse range of ligands, including several types of AGEs. researchgate.net Research has confirmed that CEL, particularly when it is part of a larger peptide or protein structure, acts as a ligand for RAGE. caymanchem.comresearchgate.net Free, unbound CEL does not appear to bind to the receptor. caymanchem.com

The binding specificity is conferred by the structural domains of the receptor. Acidic peptide-bound CEL interacts with the V (variable) domain of RAGE, which contains positively charged and hydrophobic residues that accommodate the ligand. researchgate.net Studies have further shown that RAGE specifically recognizes AGEs derived from methylglyoxal, such as CEL. caymanchem.com The binding affinity of CEL-containing peptides to the RAGE V domain has been reported to be in the micromolar range. researchgate.net

The engagement of RAGE by CEL-modified proteins initiates a cascade of intracellular signaling events. nih.govresearchgate.net This ligand-receptor interaction triggers the activation of key transcription factors, most notably the nuclear factor-kappa B (NF-κB). mdpi.comnih.govbohrium.comresearchgate.net

Table 2: Key Components of the CEL-RAGE Downstream Signaling Pathway

| Component | Role in Pathway | Consequence of Activation |

| CEL-Protein Adduct | Ligand | Binds to and activates the RAGE receptor. caymanchem.com |

| RAGE | Transmembrane Receptor | Transduces the extracellular signal into the cell upon ligand binding. nih.govbohrium.com |

| NF-κB | Transcription Factor | Activated by RAGE signaling, moves to the nucleus. mdpi.comresearchgate.net |

| Target Genes (e.g., IL-6, PAI-1, RAGE) | Gene Expression | Upregulated transcription leading to increased production of inflammatory mediators and RAGE itself. mdpi.comahajournals.orgahajournals.org |

A primary consequence of RAGE activation by AGEs like CEL is the induction of oxidative stress. mdpi.com The interaction between AGEs and RAGE leads to the increased production of intracellular reactive oxygen species (ROS). nih.gov

Studies using the related AGE, N(6)-carboxymethyllysine (CML), have demonstrated that exposure of cells to this molecule results in a significant increase in intracellular oxidative stress. nih.gov This elevation in ROS can overwhelm the cell's endogenous antioxidant defense systems, such as the glutathione (B108866) system. nih.gov The activation of RAGE is a significant mechanism contributing to the enhanced formation of ROS, which in turn contributes to cellular dysfunction and damage. mdpi.com The formation of AGEs itself is one of the mechanisms that results in the increased formation of oxygen radicals, creating a vicious cycle where oxidative stress promotes AGE formation, and AGEs, through RAGE, promote further oxidative stress. nih.gov

Downstream Signaling Cascades and Activation of Cellular Pathways

Modulation of Inflammatory Pathways

This compound plays a role in the modulation of inflammatory pathways, primarily through its interaction with the Receptor for Advanced Glycation End Products (RAGE). This interaction is a key mechanism by which CEL and other AGEs can trigger intracellular signaling cascades that lead to a pro-inflammatory state.

Research has shown that elevated serum levels of CEL are independently associated with an increased incidence of acute coronary syndrome. Mechanistically, CEL has been found to disrupt macrophage autophagy and contribute to atherosclerotic plaque instability. This process is mediated through the perturbation of the RAGE/Liver Kinase B1 (LKB1)/AMP-activated Protein Kinase 1 (AMPK1)/Sirtuin 1 (SIRT1) signaling cascade. nih.gov The binding of CEL to RAGE initiates a signaling pathway that can lead to oxidative stress and inflammation, which are contributing factors to endothelial dysfunction and the pathogenesis of atherosclerosis. nih.gov

Furthermore, studies in patients with type 1 diabetes have demonstrated a significant association between plasma levels of CEL and markers of endothelial activation and inflammation, such as soluble vascular cell adhesion molecule-1 (sVCAM-1), von Willebrand factor (vWf), and soluble thrombomodulin (sTM). nih.gov This correlation suggests the involvement of CEL in the inflammatory processes that drive cardiovascular complications in patients with renal impairment. nih.gov Long-term exposure to a diet high in AGEs, including CEL, can lead to their accumulation in the body and promote a chronic inflammatory state, which may contribute to the development of diseases such as diabetes and atherosclerosis. mdpi.com

| Research Focus | Key Findings | Affected Pathway/Markers | Reference |

|---|---|---|---|

| Atherosclerotic Plaque Stability | Elevated serum CEL is associated with increased acute coronary syndrome incidence. CEL disrupts macrophage autophagy and plaque stability. | RAGE/LKB1/AMPK1/SIRT1 signaling cascade | nih.gov |

| Endothelial Dysfunction in Type 1 Diabetes | Plasma CEL levels are significantly associated with markers of endothelial activation and inflammation. | sVCAM-1, vWf, sTM | nih.gov |

| Dietary AGEs and Chronic Inflammation | Long-term exposure to high-AGEs diets, including CEL, can promote inflammation. | General inflammatory processes | mdpi.com |

Influence on Cellular Responses and Protein Expression

The formation of this compound on proteins can significantly influence their structure and function, thereby affecting a range of cellular responses. One of the primary consequences of CEL modification is the cross-linking of proteins, which can lead to protein denaturation and altered cellular function. medchemexpress.com

A notable example of CEL's influence on protein structure and cellular processes is its effect on α-synuclein, a protein implicated in Parkinson's disease. The modification of α-synuclein by CEL leads to an extension of the conformation of the N-terminal domain. This structural change results from the loss of transient long-range contacts between the N- and C-termini of the protein and increases the heterogeneity of its conformational population. Interestingly, this modification by CEL has been shown to inhibit the aggregation of α-synuclein into amyloid fibrils. This suggests that the CEL found on Lewy bodies in Parkinson's disease may be formed after the initial aggregation of α-synuclein. nih.gov

The impact of CEL extends to altering protein function through changes in structural integrity. The unfolding of fish myofibrillar protein due to thermal treatment has been linked to a rapid increase in CEL levels, suggesting that changes in protein conformation can expose more lysine residues to glycation. nih.gov This highlights a dynamic relationship where protein structural changes can promote CEL formation, which in turn can further alter protein structure and function.

| Affected Protein/Process | Observed Effect of CEL Modification | Functional Consequence | Reference |

|---|---|---|---|

| General Proteins | Causes cross-linking between proteins. | Protein denaturation and altered function. | medchemexpress.com |

| α-Synuclein | Extends the conformation of the N-terminal domain and increases conformational heterogeneity. | Inhibition of amyloid fibril aggregation. | nih.gov |

| Fish Myofibrillar Protein | Rapid increase in CEL levels upon thermal unfolding of the protein. | Demonstrates the relationship between protein structure and susceptibility to CEL formation. | nih.gov |

Intracellular Accumulation and Turnover of this compound

Accumulation in Long-Lived Proteins and Tissues

This compound, along with other advanced glycation end products, has been observed to accumulate in long-lived proteins and tissues, a process that correlates with aging. This accumulation is a result of the slow turnover rate of these proteins, which allows for the progressive and cumulative modification by reactive dicarbonyls like methylglyoxal.

A prominent example of this phenomenon is the human lens. Studies have shown that CEL is present in human lens proteins at concentrations comparable to another major AGE, N(epsilon)-(carboxymethyl)lysine (CML). nih.gov The levels of CEL in lens proteins have been found to increase with age, mirroring the age-dependent accumulation of CML. nih.gov This accumulation of CEL in the long-lived crystallin proteins of the lens is implicated in the age-related changes to the lens and the development of cataracts.

Similarly, collagen, a major structural protein with a long half-life, is also susceptible to the accumulation of CEL. nih.gov The formation of CEL on collagen contributes to the age-related decline in the structural integrity and function of connective tissues. The accumulation of AGEs like CEL in tissues is considered a contributing factor to the pathogenesis of various age-related chronic diseases, including diabetes, cardiovascular disease, and renal dysfunction. bevital.no

| Tissue/Protein | Observation | Associated Condition | Reference |

|---|---|---|---|

| Human Lens Proteins (Crystallins) | CEL concentration increases with age, parallel to CML. | Aging of lens tissue, cataract development. | nih.gov |

| Collagen | CEL is formed on collagen, contributing to its age-related modification. | Decline in connective tissue function. | nih.gov |

| General Tissues and Serum/Plasma | CEL levels increase with age. | Pathogenesis of age-related, chronic diseases. | bevital.no |

Role of Detoxification Systems (e.g., Glyoxalase System)

The intracellular concentration of this compound is indirectly controlled by detoxification systems that act on its precursors. The primary pathway for the formation of CEL is the reaction of methylglyoxal with lysine residues. bevital.no Therefore, cellular systems that detoxify methylglyoxal play a crucial role in preventing the formation of CEL.

The glyoxalase system is the main enzymatic pathway for the detoxification of methylglyoxal. This system consists of two enzymes, glyoxalase I (Glo1) and glyoxalase II (Glo2), and requires glutathione as a cofactor. Glyoxalase I catalyzes the conversion of the hemithioacetal, formed from methylglyoxal and glutathione, to S-D-lactoylglutathione. Subsequently, glyoxalase II hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating glutathione in the process. mdpi.com By efficiently removing methylglyoxal, the glyoxalase system limits the availability of this reactive dicarbonyl to modify proteins and form CEL.

While the glyoxalase system is critical for preventing the formation of CEL, there is currently limited evidence for enzymatic systems that can directly repair or remove CEL adducts once they have formed on proteins. Some enzymatic repair mechanisms, such as fructosyl amine 3-kinase (FN3K), can act on early glycation products (Amadori products) by phosphorylating them and promoting their detachment from proteins. nih.gov However, advanced glycation end products like CEL are generally considered to be irreversible modifications. The primary mechanism for the removal of CEL-modified proteins is likely through protein degradation by the ubiquitin-proteasome system and autophagy. nih.gov

This compound in Cellular Homeostasis and Dysfunction Models

Impact on Extracellular Matrix Remodeling in Research Models

This compound (CEL) is an advanced glycation end-product (AGE) that contributes to the pathological modification of the extracellular matrix (ECM). nih.gov The accumulation of AGEs on long-lived proteins within the ECM is a hallmark of aging and various chronic diseases. nih.gov These modifications can significantly alter the biochemical and biomechanical properties of the ECM, thereby affecting cell behavior and tissue homeostasis.

The modification of ECM proteins by AGEs, such as the structurally similar N(6)-carboxymethyl-lysine (CML), has been shown to augment fibroblast activation, a key process in tissue remodeling and fibrosis. nih.govnih.gov In research models, an ECM modified by CML loses its normal anti-fibrotic properties, leading to increased fibroblast proliferation, transformation into myofibroblasts, and enhanced production of new ECM components. nih.govnih.gov This creates a pro-fibrotic feedback loop. While studies often focus on CML, CEL is known to accumulate in tissues in a similar manner, suggesting a comparable pathological role. nih.gov

A primary mechanism through which CEL impacts the ECM is by forming covalent cross-links between proteins, most notably collagen, which is the main structural component of the ECM. nih.govnih.gov The formation of these non-enzymatic cross-links alters the normal architecture of collagen fibrils. arvojournals.org This can lead to increased stiffness and resistance to normal enzymatic degradation by matrix metalloproteinases (MMPs), thereby impairing the dynamic process of ECM remodeling. nih.govarvojournals.org The accumulation of CEL has been specifically identified in collagen, highlighting its direct role in modifying this critical ECM protein. nih.gov

Research findings on the effects of a related AGE, N(6)-carboxymethyl-lysine (CML), on fibroblast behavior provide a model for understanding the impact of CEL-modified ECM.

| Cellular Process | Effect of Normal ECM | Effect of CML-Modified ECM | Implication for ECM Remodeling |

|---|---|---|---|

| Fibroblast Proliferation | Inhibitory | Loss of Inhibition | Increased cell number, contributing to fibrosis |

| Fibroblast-to-Myofibroblast Transformation (FMT) | Inhibitory | Attenuation of Inhibition | Increased contractile cells and excessive ECM deposition |

| Apoptosis (Programmed Cell Death) | Promotive | Loss of Pro-Apoptotic Effect | Increased survival of activated fibroblasts |

| ECM Production | Inhibitory | Loss of Inhibition | Accelerated deposition of matrix proteins, leading to tissue stiffening |

Molecular Basis of Interaction with Other Biomolecules and Macromolecules

The interaction of this compound with other biomolecules occurs on two primary levels: its initial formation via covalent modification of macromolecules and its subsequent recognition by cellular receptors.

The fundamental molecular interaction is the formation of CEL itself. It is created through a non-enzymatic reaction between methylglyoxal, a reactive dicarbonyl species, and the primary amino group of lysine residues within proteins. nih.govcaymanchem.com This process, a part of the Maillard reaction, results in a permanent covalent bond that alters the protein's structure and function. mdpi.com Proteins with slow turnover rates, such as collagen in the ECM and crystallins in the eye lens, are particularly susceptible to this modification, leading to an age-dependent accumulation of CEL. nih.gov

Once formed and protein-bound, CEL acts as a ligand for the Receptor for Advanced Glycation End Products (RAGE). caymanchem.com The interaction between protein-bound CEL and RAGE is a key molecular basis for the downstream cellular effects of this AGE. caymanchem.com RAGE is a multi-ligand cell surface receptor that, upon binding with AGEs, initiates a cascade of intracellular signaling events. This signaling is implicated in inflammatory responses and cellular dysfunction. It is important to note that free, unbound CEL does not appear to bind to RAGE. caymanchem.com

The molecular basis of interaction can be summarized as follows:

Covalent Modification : Reactive dicarbonyls like methylglyoxal react with the ε-amino group of lysine residues on proteins (e.g., collagen, crystallins). nih.gov

Formation of CEL : This reaction forms a stable, covalent adduct, this compound, permanently altering the protein. nih.gov

Receptor Recognition : The CEL adduct on the protein is recognized and bound by the RAGE receptor on cell surfaces. caymanchem.com

Cellular Signaling : This binding event triggers intracellular signaling pathways that can promote inflammation and fibrotic processes.

Advanced Analytical Methodologies for N 6 2 Carboxyethyl L Lysine Research

Chromatographic and Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as the gold standard for the definitive identification and quantification of CEL. nih.gov These methods offer high specificity and sensitivity, allowing for the precise measurement of CEL even at low concentrations in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of CEL. nih.govresearchgate.netnih.gov This method involves the separation of CEL from other sample components via liquid chromatography, followed by its ionization and detection by a mass spectrometer. Ultra-performance liquid chromatography (UPLC), a more recent advancement, utilizes smaller particle-size columns to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. rsc.orgnih.govrsc.org

In a typical LC-MS/MS workflow for CEL analysis, proteins are first precipitated from the biological sample (e.g., plasma, serum) and then subjected to acid hydrolysis to liberate the CEL from its parent protein. nih.govresearchgate.net The resulting hydrolysate is then injected into the LC system. A common approach involves using a reversed-phase C18 column for separation. nih.govnih.govnih.gov To enhance the retention of the highly polar CEL molecule on these columns, an ion-pairing agent like nonafluoropentanoic acid (NFPA) is often added to the mobile phase. nih.govnih.govresearchgate.net

The separated CEL is then introduced into the mass spectrometer, which is typically operated in the multiple reaction monitoring (MRM) mode for quantitative analysis. nih.govnih.gov This involves selecting the specific precursor ion for CEL (m/z 219.1) and then monitoring for a characteristic product ion (e.g., m/z 84.1) after fragmentation. nih.govnih.govresearchgate.net This high specificity minimizes interference from other molecules in the sample. rsc.orgrsc.org UPLC-MS/MS methods have been developed that are accurate, precise, and have minimal interferences or matrix effects. rsc.orgnih.govrsc.orgresearchgate.net

| Method | Matrix | Linearity Range (μmol/L) | Lower Limit of Quantification (LLOQ) (μmol/L) | Average Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Reference |

|---|---|---|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 0.025–1.500 | 0.025 | 97.89 | <9 | <9 | nih.govnih.gov |

| Tandem Mass Spectrometry | Plasma | N/A | 0.02 | 98 | <8.2 | <9.0 | nih.gov |

| UPLC-MS/MS | Red Blood Cells | 0.004–5.000 | N/A | 93.7–97.4 (Accuracy) | <15 | N/A | rsc.org |

To achieve the highest accuracy and precision in quantification, stable isotope dilution analysis (SIDA) is the method of choice. nih.govresearchgate.netabertay.ac.uk This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated CEL, d4-CEL) to the sample prior to any processing steps. nih.govnih.govresearchgate.net Because the internal standard is chemically identical to the analyte of interest (CEL), it behaves similarly during extraction, derivatization, and chromatography, thus compensating for any sample losses or variations in ionization efficiency in the mass spectrometer. nih.gov The concentration of the endogenous CEL is then determined by measuring the ratio of the signal from the unlabeled CEL to that of the labeled internal standard. nih.govresearchgate.net This approach significantly improves the reliability and robustness of the quantification. nih.gov

Immunochemical Assays for N(6)-(2-Carboxyethyl)-L-lysine Detection (e.g., ELISA-based Research Kits)

Immunochemical methods, such as the enzyme-linked immunosorbent assay (ELISA), provide an alternative to mass spectrometry-based techniques for the detection of CEL. nih.gov These assays utilize antibodies that specifically recognize and bind to CEL. Commercially available ELISA kits are typically based on a competitive assay format. cellbiolabs.com In this setup, the wells of a microplate are coated with a CEL conjugate. The sample containing an unknown amount of CEL is added to the wells along with a fixed amount of a labeled primary antibody specific for CEL. The endogenous CEL in the sample competes with the CEL coated on the plate for binding to the antibody. cellbiolabs.com After washing away unbound reagents, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, which binds to the primary antibody. A substrate is then added, which is converted by the enzyme into a detectable signal (e.g., a color change). cellbiolabs.com The intensity of the signal is inversely proportional to the concentration of CEL in the original sample. fn-test.com

While ELISA kits can be a convenient and high-throughput method for screening large numbers of samples, they may be susceptible to cross-reactivity with other structurally similar molecules, potentially leading to less specificity compared to LC-MS/MS. antibodies-online.com

| Kit Name | Assay Type | Sample Types | Detection Range | Reference |

|---|---|---|---|---|

| OxiSelect™ Nε-(carboxyethyl) lysine (B10760008) (CEL) Competitive ELISA Kit | Competitive ELISA | Protein Adducts | Dependent on CEL-BSA standard curve | cellbiolabs.com |

| Human N epsilon carboxyethyl lysine (CEL) Elisa Kit | Competitive ELISA | Serum, Plasma | 1.25–22.5 nmol/ml | afgsci.com |

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is a critical step for the accurate analysis of CEL, as it is typically present in complex biological matrices and bound to proteins. rsc.org The initial step for total CEL measurement involves the liberation of the amino acid adduct from the protein backbone, which is most commonly achieved through acid hydrolysis using 6 M hydrochloric acid at elevated temperatures (e.g., 110°C) for an extended period (e.g., 20-24 hours). nih.govnih.gov

Following hydrolysis, steps are often taken to remove lipids and other interfering substances. For instance, lipids may be removed to prevent their peroxidation from artificially generating CEL during the analytical process. nih.gov A reduction step using sodium borohydride (B1222165) may be employed before hydrolysis to reduce Amadori products and lipid oxidation products, thereby preventing their conversion to CEL during the acid hydrolysis step. researchgate.netnih.gov After hydrolysis, solid-phase extraction (SPE) is frequently used to clean up the sample and enrich the analyte of interest before injection into the analytical system. nih.gov

Due to the high polarity of CEL, which can result in poor retention on standard reversed-phase chromatography columns, derivatization strategies are sometimes employed. nih.govresearchgate.net Derivatization involves chemically modifying the CEL molecule to make it less polar and more amenable to chromatographic separation. For example, derivatization with 9-fluorenylmethyl chloroformate (FMOC) has been used to improve the chromatographic properties of CEL for UPLC-MS/MS analysis. researchgate.net Another approach involves derivatization with ethylchloroformate for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net However, many modern UPLC-MS/MS methods can now analyze underivatized CEL, simplifying the workflow. nih.gov

Challenges and Advancements in this compound Quantification for Research Applications

The quantification of CEL presents several analytical challenges. One major issue is the potential for artificial formation of CEL from its precursors during sample preparation, particularly during acid hydrolysis. nih.gov The use of a reduction step prior to hydrolysis can help mitigate this issue. nih.gov Another challenge is the inherent high polarity of CEL, which makes its retention on conventional reversed-phase HPLC columns difficult. nih.gov This has been addressed through the use of ion-pairing agents or by employing derivatization. nih.govnih.gov

Matrix effects, where other components in the sample can suppress or enhance the ionization of CEL in the mass spectrometer, can also affect the accuracy of quantification. rsc.org The use of stable isotope-labeled internal standards is the most effective way to compensate for these matrix effects. nih.gov Furthermore, distinguishing CEL from its structural isomer, N(6)-(carboxymethyl)-L-lysine (CML), requires good chromatographic separation, as they can have similar fragmentation patterns in the mass spectrometer. nih.govnih.gov

Recent advancements in analytical technology are helping to overcome these challenges. The development of Hydrophilic Interaction Liquid Chromatography (HILIC) provides an alternative separation mechanism that is well-suited for retaining and separating highly polar compounds like CEL, avoiding the need for ion-pairing agents that can be harsh on the column and mass spectrometer. nih.gov The continuous improvements in the sensitivity and resolution of mass spectrometers also allow for the detection of lower levels of CEL with greater confidence. nih.govresearchgate.net These advancements are leading to more robust, sensitive, and high-throughput methods for the quantification of CEL, facilitating further research into its biological significance. researchgate.netnih.gov

Investigation of N 6 2 Carboxyethyl L Lysine in Preclinical and in Vitro Model Systems

In Vitro Cell Culture Models for Studying N(6)-(2-Carboxyethyl)-L-lysine Effects

In vitro cell culture models are crucial for investigating the direct cellular effects of this compound. These models allow for controlled experiments to elucidate the mechanisms of action of this AGE.

The formation of this compound is a key aspect of protein glycation. In saccharide-lysine model systems, microwave heating has been shown to significantly promote the formation of Nε-(carboxymethyl)lysine (CML), a related AGE, indicating the impact of thermal processing on AGE formation. mdpi.com The type of saccharide also influences the rate of formation, with lactose (B1674315) leading to higher CML levels compared to glucose and sucrose (B13894). mdpi.com Mathematical models have been developed to describe the generation of CML in the Maillard reaction between glucose and collagen, suggesting that the reaction between glyoxal (B1671930) and lysine (B10760008) is a dominant pathway for its formation. nih.govresearchgate.net

Studies on the direct cellular responses to this compound are an active area of research. While direct evidence for CEL's effect on serotonin (B10506) release is limited, studies on L-lysine, a precursor amino acid, have shown it can act as a partial serotonin receptor 4 (5-HT4) antagonist. nih.govsemanticscholar.org This suggests a potential, though indirect, link between lysine metabolism and serotonergic pathways. L-lysine has been found to inhibit serotonin-mediated intestinal pathologies and anxiety in rats. nih.govsemanticscholar.org

In the context of adipocytes, the accumulation of the related AGE, Nε-(carboxymethyl)lysine (CML), and the expression of its receptor (RAGE) increase during the differentiation of preadipocytes into mature adipocytes. ahajournals.org The CML-RAGE axis is considered a key modulator of obesity-induced dysregulation of adipokine expression and insulin (B600854) resistance. ahajournals.org Adipose tissue in obese individuals produces a higher amount of pro-inflammatory adipokines such as leptin, resistin, tumor necrosis factor (TNF), and interleukin-6 (IL-6). nih.gov Conversely, the production of anti-inflammatory adipokines like adiponectin is decreased in obese individuals. nih.govmdpi.com

In 3T3-L1 preadipocytes, treatment with CML has been shown to increase lipid accumulation. nih.gov This effect was associated with an increase in the levels of miR-103 and miR-143, microRNAs involved in glucose homeostasis and lipid accumulation. nih.gov

Animal Models for Investigating this compound Metabolism and Roles

Animal models, particularly rats, are instrumental in understanding the in vivo metabolism, distribution, and physiological roles of this compound.

Studies in rats have shown that AGEs, including this compound, accumulate in various tissues over time. In rat heart mitochondria, long-term caloric restriction has been found to decrease the levels of CEL. caymanchem.comnih.gov The accumulation of another AGE, Nε-(carboxymethyl)lysine (CML), was found to increase with age in rat heart mitochondrial proteins. nih.gov

Research on the distribution of a similar compound, lysinoalanine (LAL), in Sprague-Dawley rats showed that very little LAL remained in the tissues long-term after administration, with the largest quantity of radioactivity being found as lysine. nih.gov This suggests that the rat has some capacity to convert LAL back to lysine. nih.gov Autoradiographs of the kidneys showed an accumulation of radioactive material in the proximal convoluted tubules. nih.gov

The table below summarizes findings on the levels of CML and CEL in rat heart mitochondrial proteins under different conditions.

Data derived from studies on rat heart mitochondrial proteins. caymanchem.comnih.gov

The accumulation of this compound and other AGEs can impact molecular pathways in various organs. In rat hippocampal slices, CEL has been shown to decrease glutamate (B1630785) uptake and the secretion of S100B, a protein involved in neuronal function, in a manner independent of the RAGE receptor. caymanchem.com

Dietary lysine levels have been shown to affect the metabolism of other amino acids and growth performance in young growing pigs. nih.gov A lysine-deficient diet led to decreased plasma concentrations of lysine and other essential amino acids like methionine and leucine. nih.gov In rats, L-lysine supplementation has been shown to reduce the protein quality of casein-based diets and modify serum concentrations of many amino acids. nih.gov

Research on this compound Formation in Processed Food Matrices as a Research Model

Processed foods serve as a significant research model for understanding the formation of this compound, as it is commonly generated during thermal processing through the Maillard reaction. bevital.no

The formation of CML and CEL is influenced by food composition and processing techniques. researchgate.net In plant-based meat analogues, extrusion processing was found to promote the formation of both CML and CEL, with higher temperatures favoring CEL generation. mdpi.commdpi.com Similarly, in a fish myofibrillar protein and glucose model system, heating at 98°C promoted the formation of CEL, which was related to the unfolding of the protein structure. mdpi.com

The table below shows the content of CML and CEL found in various processed food matrices.

Data compiled from studies on various processed food matrices. mdpi.comnih.gov

Studies using saccharide-lysine model systems have demonstrated that the type of sugar affects AGE formation, with lactose producing the highest amount of CML, followed by glucose and then sucrose during microwave heating. mdpi.com

Table of Mentioned Chemical Compounds

Future Directions and Emerging Research Avenues for N 6 2 Carboxyethyl L Lysine

Exploration of Novel N(6)-(2-Carboxyethyl)-L-lysine Adducts and Intermediates

This compound is a product of the chemical modification of protein lysine (B10760008) residues by methylglyoxal (B44143) (MG), a reactive dicarbonyl compound. researchgate.netnih.gov The formation of CEL is part of a complex series of non-enzymatic reactions known as the Maillard reaction. mdpi.com Future research is focused on further characterizing the intermediates and alternative reaction pathways that lead to CEL formation. While CEL and the related compound N(epsilon)-(carboxymethyl)lysine (CML) are well-studied, there is ongoing exploration into other lysine adducts that may form under similar conditions. nih.govmdpi.com

The primary pathway for CEL formation involves the reaction of methylglyoxal with the epsilon-amino group of lysine residues in proteins. nih.gov Research continues to investigate the factors that influence the rate and extent of this reaction, as well as the potential for other endogenous dicarbonyls to form similar adducts. Understanding the complete landscape of these modifications is crucial for a comprehensive view of protein damage in aging and disease.

Key reactive precursors and related adducts in the study of CEL are outlined below:

| Compound Name | Role/Significance |

| Methylglyoxal | A highly reactive dicarbonyl compound that is a primary precursor to CEL formation. researchgate.netnih.gov |

| Glyoxal (B1671930) | Another dicarbonyl compound that leads to the formation of CML. researchgate.net |

| 3-Deoxyglucosone | A dicarbonyl intermediate in the Maillard reaction that can also react with lysine. researchgate.net |

| N(epsilon)-(carboxymethyl)lysine (CML) | A major AGE often studied alongside CEL, formed from glyoxal or the oxidation of Amadori products. nih.gov |

| Pentosidine | A fluorescent cross-linking AGE, also used as a marker of glycoxidation. researchgate.net |

High-Throughput Screening and Omics Approaches in this compound Research

To accelerate the discovery of compounds that can inhibit the formation of CEL and other AGEs, high-throughput screening (HTS) assays are being developed. These assays allow for the rapid testing of large libraries of chemical compounds for their anti-glycation potential. nih.gov For instance, mass spectrometry-based, on-plate screening assays have been designed to quickly identify novel AGE inhibitors. nih.gov

"Omics" technologies, such as proteomics and metabolomics, are powerful tools for gaining a broader understanding of the impact of CEL on biological systems.

Proteomics can be used to identify specific proteins that are most susceptible to modification by CEL, providing insights into the molecular targets of glycation.

Metabolomics can analyze the broader metabolic changes that occur in the presence of elevated CEL levels, helping to uncover the downstream consequences of its formation.

Enzyme-linked immunosorbent assay (ELISA) is a widely used high-throughput immunochemical method for the quantification of specific AGEs, including CEL, in biological samples. researchgate.netnih.gov This technique relies on specific antibodies that can recognize and bind to CEL-modified proteins. researchgate.net

Development of Advanced Methodologies for In Situ this compound Detection

Detecting and quantifying CEL within its native biological context (in situ) is crucial for understanding its spatial distribution and pathological effects in tissues. Several advanced methodologies are being developed and refined for this purpose.

Immunohistochemistry (IHC) is a key technique that utilizes highly specific monoclonal or polyclonal antibodies to visualize the localization of CEL in tissue sections. researchgate.netbohrium.com Specific antibodies have been developed that can distinguish CEL from other closely related AGEs like CML, enabling precise detection within specific cell types, such as the distal tubular epithelial cells in the kidney. researchgate.net

Solid-state Nuclear Magnetic Resonance (ssNMR) is an emerging, non-destructive technique for the in situ characterization of AGEs within intact extracellular matrix components like collagen. cam.ac.uknih.gov This method can identify various protein modifications and crosslinks without the need for harsh chemical degradation of the tissue. nih.gov

A comparison of current detection methods is provided below:

| Methodology | Principle | Application | Advantages | Limitations |

| ELISA | Immunochemical detection using specific antibodies in a plate-based format. researchgate.netnih.gov | Quantification of CEL in biological fluids (serum, urine). researchgate.netnih.gov | High-throughput, quantitative. mdpi.com | Measures total levels, not in situ localization. |

| Immunohistochemistry (IHC) | Visualization in tissue slices using specific antibodies against CEL. researchgate.netbohrium.com | In situ localization in various tissues (e.g., kidney, arteries). researchgate.netbohrium.com | Provides spatial distribution within tissues. nih.gov | Semi-quantitative, dependent on antibody specificity. |

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry detection. nih.gov | Gold standard for accurate quantification in hydrolyzed biological samples. nih.gov | High sensitivity and specificity. mdpi.com | Destructive to tissue, does not provide spatial information. |

| Solid-State NMR | Characterization of molecular structures in solid samples. cam.ac.uknih.gov | In situ analysis of AGEs in extracellular matrix. cam.ac.uknih.gov | Non-destructive, provides detailed structural information. nih.gov | Lower sensitivity, complex data analysis. |

| Fluorescence Spectroscopy | Detection of autofluorescence from certain AGEs. mdpi.com | Non-invasive measurement of overall AGEs in skin. frontiersin.org | Non-invasive, real-time. frontiersin.org | Measures fluorescent AGEs, not specific to CEL. |

Elucidation of this compound's Specific Molecular Targets and Interactions

A critical area of ongoing research is the identification and characterization of the specific molecular targets with which CEL interacts to exert its biological effects. The primary and most well-studied receptor for many AGEs, including protein-bound CEL, is the Receptor for Advanced Glycation End Products (RAGE) . bertin-bioreagent.comcaymanchem.com

The binding of CEL-modified proteins to RAGE initiates a cascade of intracellular signaling events. medchemexpress.com This interaction is known to activate key pro-inflammatory pathways, most notably the transcription factor NF-κB . nih.gov Activation of NF-κB leads to the upregulation of genes involved in inflammation and cellular stress, contributing to the pathology of various chronic diseases. nih.govnih.gov

Interestingly, some research suggests that CEL can also exert effects independently of RAGE. Studies have shown that CEL can impact the function of glutamate (B1630785) transporters , leading to reduced glutamate uptake in the brain. caymanchem.commedchemexpress.com This interaction could have significant implications for neurotransmission and may contribute to neurotoxicity. medchemexpress.com The mechanism of this RAGE-independent effect is an active area of investigation.

Key molecular interactions of CEL include:

| Interacting Molecule | Type of Molecule | Downstream Effect |

| Receptor for Advanced Glycation End Products (RAGE) | Multi-ligand cell surface receptor | Activation of intracellular signaling pathways, such as NF-κB. medchemexpress.comnih.gov |

| NF-κB | Transcription factor | Upregulation of pro-inflammatory genes. nih.gov |

| Glutamate Transporters | Membrane transport proteins | Reduced glutamate uptake, affecting neurotransmission. caymanchem.commedchemexpress.com |

| S100B protein | Calcium-binding protein | Reduced secretion in hippocampal slices. caymanchem.commedchemexpress.com |

Future studies will likely focus on using proteomic and systems biology approaches to create a comprehensive map of the CEL interactome, further clarifying its role in cellular function and disease.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying N(6)-(2-carboxyethyl)-L-lysine in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly for distinguishing between isomers like N(6)-(1-carboxyethyl)-L-lysine. Sample preparation should include derivatization (e.g., using dansyl chloride) to enhance ionization efficiency .

Q. How does this compound participate in metabolic pathways compared to unmodified lysine?

- Methodological Answer : Use isotopic labeling (e.g., deuterated lysine analogs) to trace metabolic incorporation. In vitro assays with purified enzymes (e.g., lysyl oxidases) can identify kinetic differences in substrate utilization. Compare turnover rates via Michaelis-Menten analysis and monitor downstream metabolites using HPLC .

Q. What are the biological implications of elevated this compound levels in diabetic models?

- Methodological Answer : Employ streptozotocin-induced diabetic rodent models to simulate hyperglycemia. Measure this compound accumulation in tissues (e.g., kidney, aorta) via ELISA or LC-MS. Correlate findings with functional endpoints like vascular stiffness (via pulse wave velocity) or oxidative stress markers (e.g., malondialdehyde) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s role in protein crosslinking?

- Methodological Answer : Conduct comparative studies under standardized conditions (pH, temperature, substrate concentration). Use atomic force microscopy (AFM) or small-angle X-ray scattering (SAXS) to directly visualize crosslinking dynamics. Apply multivariate statistical analysis to account for confounding variables (e.g., glycation side reactions) .

Q. What experimental designs are optimal for studying this compound’s interaction with inducible nitric oxide synthase (iNOS)?

- Methodological Answer : Use knockout (iNOS−/−) murine models to isolate specific enzymatic interactions. Perform competitive inhibition assays with N(6)-(1-iminoethyl)-L-lysine dihydrochloride as a reference inhibitor. Measure nitric oxide (NO) production via Griess reagent and validate using Western blotting for iNOS expression .

Q. What strategies mitigate interference from structurally similar lysine derivatives in enzyme kinetics studies?

- Methodological Answer : Employ orthogonal separation techniques (e.g., ion-exchange chromatography followed by reverse-phase LC). Synthesize custom antibodies for immunoaffinity purification. Validate specificity using surface plasmon resonance (SPR) to measure binding constants for analogs like N(2)-(5'-phosphopyridoxyl)-L-lysine .

Q. How can isotopic tracing with deuterated this compound improve metabolic flux analysis?

- Methodological Answer : Synthesize D4-labeled this compound for pulse-chase experiments. Track incorporation into cellular proteins via high-resolution mass spectrometry. Use compartmental modeling (e.g., SAAM II software) to quantify turnover rates in specific organelles (e.g., mitochondria vs. cytosol) .

Methodological Best Practices

- Data Interpretation : Always normalize this compound levels to total protein content or creatinine (in urine/blood) to account for biological variability .

- Statistical Rigor : Report SEM with ANOVA for multi-group comparisons, and apply post-hoc corrections (e.g., Bonferroni) to avoid Type I errors .

- Instrument Calibration : Regularly validate LC-MS systems with certified reference materials (e.g., NIST SRM 1950) to ensure accuracy across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.